Thietan-3-ylmethyl 2-(2-oxoazocan-1-yl)acetate
Description
Thietan-3-ylmethyl 2-(2-oxoazocan-1-yl)acetate is a complex organic compound that features a thietane ring and an azocane ring Thietane is a four-membered ring containing sulfur, while azocane is an eight-membered ring containing nitrogen
Properties
IUPAC Name |
thietan-3-ylmethyl 2-(2-oxoazocan-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c15-12-5-3-1-2-4-6-14(12)7-13(16)17-8-11-9-18-10-11/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTESNIRBPQKOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)OCC2CSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thietane derivatives, including Thietan-3-ylmethyl 2-(2-oxoazocan-1-yl)acetate, typically involves nucleophilic thioetherification, photochemical [2 + 2] cycloadditions, and ring expansions or contractions . One common method is the intermolecular double substitution of 1,3-dihaloalkanes with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides .
Industrial Production Methods
Industrial production of thietane derivatives often employs large-scale photochemical cycloadditions and nucleophilic cyclizations due to their efficiency and scalability . These methods allow for the production of significant quantities of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Thietan-3-ylmethyl 2-(2-oxoazocan-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur in the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives .
Scientific Research Applications
Thietan-3-ylmethyl 2-(2-oxoazocan-1-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Thietan-3-ylmethyl 2-(2-oxoazocan-1-yl)acetate involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can influence various biological pathways, including enzyme inhibition and receptor binding . The compound’s unique ring structures allow it to fit into specific binding sites, making it effective in modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Thietan-3-ylmethyl 2-(2-oxoazocan-1-yl)acetate is unique due to its combination of a thietane ring and an azocane ring, which provides distinct chemical and biological properties not found in other similar compounds . This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
